

PF-06835919 species-specific efficacy differences

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Compound of Interest		
Compound Name:	PF-06835919	
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Technical Support Center: PF-06835919

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the species-specific efficacy differences of **PF-06835919**, a potent ketohexokinase (KHK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **PF-06835919**?

A1: **PF-06835919** is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1] It specifically targets the ATP-binding site of both KHK isoforms, KHK-C and KHK-A, with higher affinity for the KHK-C isoform, which is predominantly expressed in the liver.[2][3][4][5] By inhibiting KHK, **PF-06835919** blocks the conversion of fructose to fructose-1-phosphate, thereby reducing downstream metabolic consequences of excessive fructose consumption, such as increased lipogenesis and hepatic steatosis.[4]

Q2: What are the known species-specific differences in the in vitro efficacy of **PF-06835919**?

A2: Significant differences in the in vitro efficacy of **PF-06835919** have been observed between human and rat hepatocytes. The concentration required to inhibit fructose-1-phosphate formation by 50% (IC50) is substantially lower in primary human hepatocytes compared to primary rat hepatocytes, indicating a higher potency in human cells.[2]

Troubleshooting & Optimization





Q3: How do the pharmacokinetic properties of **PF-06835919** differ across preclinical species and humans?

A3: **PF-06835919** exhibits notable differences in its pharmacokinetic profile across various species, including rats, dogs, monkeys, and humans. These differences in clearance, volume of distribution, and particularly the unbound liver-to-plasma ratio (Kpuu), can significantly impact the inhibitor's in vivo efficacy.[4] A short half-life has been noted in preclinical species.[6]

Q4: What factors contribute to the observed species-specific differences in efficacy?

A4: The species-specific differences in efficacy are likely multifactorial, stemming from variations in:

- Pharmacokinetics: As mentioned, differences in drug metabolism and distribution across species play a crucial role.
- Transporter Activity: The hepatic uptake of PF-06835919 is mediated by transporters such as
 OAT2 and OATP1B1.[4] The expression and activity of these transporters can vary between
 species, affecting the intracellular concentration of the inhibitor in the liver.
- Metabolism: PF-06835919 is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] Species-specific differences in the expression and activity of these enzymes can lead to different rates of clearance and drug exposure.[7]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during experiments with **PF-06835919**.

Issue 1: Lower than expected efficacy in a rat model compared to published data.

- Possible Cause 1: Inadequate Dosing. Due to a shorter half-life in preclinical species, twicedaily oral administration may be necessary to ensure sufficient exposure.
- Troubleshooting Step 1: Review the dosing regimen. Consider increasing the frequency of administration based on pharmacokinetic data for the specific rat strain being used.



- Possible Cause 2: Differences in Diet. The composition of the diet, particularly the fructose content, can significantly impact the metabolic phenotype and the apparent efficacy of the inhibitor.
- Troubleshooting Step 2: Standardize the diet across all experimental groups and ensure it aligns with the dietary conditions of the reference studies.
- Possible Cause 3: Species-Specific Metabolism. Rats may metabolize PF-06835919 more rapidly than other species, leading to lower systemic exposure.
- Troubleshooting Step 3: Conduct a pilot pharmacokinetic study in the specific rat strain to determine the actual drug exposure (AUC) and peak concentration (Cmax) achieved with the current dosing regimen.

Issue 2: High variability in results from in vitro cell-based assays.

- Possible Cause 1: Inconsistent Cell Health. Primary hepatocytes can be sensitive to culture conditions, leading to variability in their metabolic activity.
- Troubleshooting Step 1: Ensure consistent cell viability and density across all wells. Regularly monitor cell morphology and metabolic function (e.g., albumin production).
- Possible Cause 2: Variability in Transporter Expression. The expression of uptake transporters like OAT2 and OATP1B1 can vary between different lots of primary hepatocytes or with passage number in cell lines.
- Troubleshooting Step 2: Characterize the expression of key transporters in the cell model being used. Consider using cells with stable and well-characterized transporter expression.
- Possible Cause 3: Issues with Compound Solubility or Stability. PF-06835919 has specific solubility characteristics.
- Troubleshooting Step 3: Prepare fresh stock solutions and ensure the final concentration in the assay medium is below the solubility limit. Protect the compound from light if it is found to be light-sensitive.

Data Presentation



Table 1: In Vitro Inhibitory Activity of PF-06835919

Parameter	Species/Cell Type	Value	Reference
KHK-C IC50	Human (recombinant)	10 nM	[2]
KHK-A IC50	Human (recombinant)	170 nM	[2]
Fructose-1-Phosphate	Primary Human Hepatocytes	0.232 μΜ	[2]
Fructose-1-Phosphate	Primary Rat Hepatocytes	2.801 μΜ	[2]

Table 2: Pharmacokinetic Parameters of **PF-06835919** in Different Species

Parameter	Rat	Dog	Monkey	Human	Reference
Clearance (mL/min/kg)	0.4 - 1.3	0.4 - 1.3	0.4 - 1.3	-	[4]
Volume of Distribution (L/kg)	0.17 - 0.38	0.17 - 0.38	0.17 - 0.38	-	[4]
In Vitro Unbound Liver-to- Plasma Ratio (Kpuu)	~4	-	~25	~10	[4]
In Vivo Unbound Liver-to- Plasma Ratio (Kpuu)	2.5	-	15	-	[4][5]

Experimental Protocols

1. Ketohexokinase (KHK) Enzymatic Assay (ADP-Glo™ Based)



This protocol is adapted from commercially available luminescent ADP detection assays.[8][9]

- Objective: To determine the in vitro inhibitory activity of PF-06835919 on KHK enzymatic activity.
- Principle: The assay measures the amount of ADP produced in the KHK-catalyzed reaction.
 The ADP is then converted to ATP, which is quantified using a luciferase-based reaction that generates a luminescent signal.
- Materials:
 - Recombinant human KHK-C or KHK-A enzyme
 - PF-06835919
 - Fructose
 - ATP
 - ADP-Glo™ Kinase Assay Kit (or similar)
 - Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of PF-06835919 in assay buffer.
 - In a 384-well plate, add the KHK enzyme, the test compound (PF-06835919) or vehicle control, and fructose.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.



- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of PF-06835919 and determine the IC50 value.
- 2. Cell-Based Fructose Metabolism Assay in Primary Hepatocytes
- Objective: To assess the effect of PF-06835919 on fructose-induced fructose-1-phosphate (F1P) accumulation in primary hepatocytes from different species.
- Principle: Primary hepatocytes are treated with fructose in the presence or absence of PF-06835919. The intracellular levels of F1P are then measured to determine the inhibitory effect of the compound.
- Materials:
 - Cryopreserved or fresh primary hepatocytes (human, rat, etc.)
 - Hepatocyte culture medium
 - PF-06835919
 - Fructose
 - Lysis buffer
 - Method for F1P quantification (e.g., LC-MS/MS)
- Procedure:
 - Plate primary hepatocytes in collagen-coated plates and allow them to attach and recover.
 - Pre-incubate the cells with various concentrations of PF-06835919 or vehicle control in culture medium for a specified time.



- Add fructose to the medium and incubate for a defined period (e.g., 1-2 hours).
- Wash the cells with ice-cold PBS to remove extracellular fructose.
- Lyse the cells and collect the lysates.
- Quantify the intracellular F1P concentration using a validated analytical method.
- Normalize the F1P levels to the total protein concentration in each sample.
- Calculate the percent inhibition of F1P formation and determine the IC50 value.

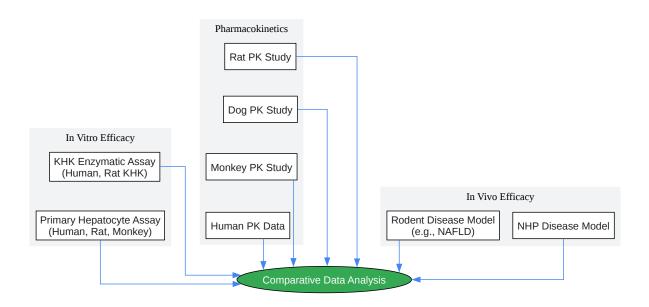
Mandatory Visualization



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Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on Ketohexokinase (KHK).

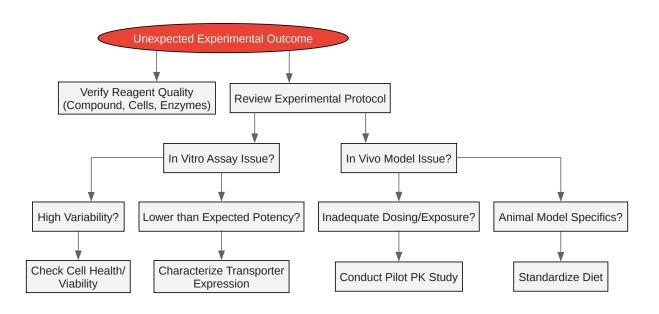




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Caption: Experimental workflow for assessing species-specific efficacy of PF-06835919.





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Caption: Troubleshooting decision tree for **PF-06835919** experiments.

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